molecular formula C8H10N4O2 B3262967 Phthalohydrazide CAS No. 3645-45-2

Phthalohydrazide

Cat. No.: B3262967
CAS No.: 3645-45-2
M. Wt: 194.19 g/mol
InChI Key: IKWQWOFXRCUIFT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Phthalohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include aromatic aldehydes, diketones, and malononitrile. Major products formed from these reactions include coumarin-fused triazolopyrimidines and pyrazolophthalazine derivatives .

Mechanism of Action

The mechanism of action of phthalohydrazide involves its ability to act as a donor ligand and mild base in various chemical reactions. It can form complexes with metal ions and participate in catalytic processes. The molecular targets and pathways involved in its biological activities include modulation of macrophage activity and recruitment of bone marrow stem cells.

Comparison with Similar Compounds

Phthalohydrazide is similar to other phthalazine derivatives, such as:

This compound is unique due to its versatile applications in different fields and its ability to form stable complexes with metal ions, making it an efficient catalyst in various chemical reactions .

Properties

IUPAC Name

benzene-1,2-dicarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c9-11-7(13)5-3-1-2-4-6(5)8(14)12-10/h1-4H,9-10H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWQWOFXRCUIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

71 ml. of a solution of anhydrous dimethylformamide containing 2 moles per liter of hydrazine hydrate (i.e. 0.142 mole) are added dropwise over a period of about 30 minutes at 0° C. to a suspension of 70.5 g. (0.128 mole) of tert-butyl 4-benzyloxycarbonyl-alphaphthalimido-1-thia-3-azaspiro[4.5]decane-2-acetate in 150 ml. anhydrous dimethylformamide. The reaction mixture is allowed to warm up to ambient temperature, with magnetic stirring, and to the resulting clear solution are added 120 ml. of 1.203N hydrochloric acid over a period of 1.5 hours. A precipitate of phthalohydrazide is formed, which is filtered off and washed several times with water, whereupon the mother liquors are evaporated in vacuo (bath temperature: maximum 40° C.) and the residue is taken up in a mixture of acetone and diethyl ether. There are finally obtained 43.2 g. (yield 73.7%) of tert-butyl alpha-amino-4-benzyloxycarbonyl-1-thia-3-azaspiro[4.5]decane-2-acetate hydrochloride.
Name
tert-butyl 4-benzyloxycarbonyl-alphaphthalimido-1-thia-3-azaspiro[4.5]decane-2-acetate
Quantity
0.128 mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0.142 mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The general procedure from H. J. Barber et. al. Journal of the Chemical Society, 1948, page 1458 was followed. A 250 mL round bottom flask equipped with a magnetic stir bar and a condenser further attached to a N2 source was charged with 10.0 g (61.7 mmol, available from Aldrich,) phthalhydrazide, 9.57 g (191 mmol, available from Aldrich) hydrazine hydrate, and 60 mL of water. The mixture was heated to 90° C. at which point it became substantially homogeneous, then filtered while warm. The filtrate was added to about 1 L of ethanol then the precipitate was collected by filtration and dried in vacuo at room temperature to afford 9.0 g (46 mmol, 75% yield) of fluffy, white powder. TGA analysis showed 15.7 wt % loss by 150° C. (16.5% is theoretical loss of hydrazine).
Name
Quantity
0 (± 1) mol
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10 g
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9.57 g
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Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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